molecular formula C19H25CL3O11 B1177151 V-1 protein CAS No. 145894-25-3

V-1 protein

Cat. No.: B1177151
CAS No.: 145894-25-3
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Description

V-1, also known as myotrophin, is a 13 kDa ankyrin-repeat protein with diverse roles in cellular processes, including cytoskeletal regulation, catecholamine biosynthesis, and cardiac hypertrophy . Structurally, V-1 contains multiple ankyrin repeats that mediate its interaction with actin capping protein (CP), a heterodimeric regulator of actin filament dynamics . Immunohistochemical studies reveal its cytoplasmic localization and co-expression with tyrosine hydroxylase (TH) in catecholaminergic tissues, suggesting a role in modulating neurotransmitter synthesis . Overexpression of V-1 in PC12D cells increases mRNA and protein levels by 5–6-fold, correlating with enhanced catecholaminergic phenotypes . Additionally, V-1 regulates nuclear factor-κB (NF-κB) dimerization, promoting p50-p50 and p65-p65 homodimers during sustained NF-κB activation . Its absence of DNA-binding domains and exclusion from nuclear extracts further underscores its cytoplasmic functions .

Properties

CAS No.

145894-25-3

Molecular Formula

C19H25CL3O11

Synonyms

V-1 protein

Origin of Product

United States

Scientific Research Applications

2.1. Protein-Protein Interactions

V-1 has been shown to bind tightly to capping protein, inhibiting its ability to bind the barbed end of actin filaments. This interaction is critical for regulating actin dynamics within cells, which is essential for various cellular functions including motility, shape maintenance, and intracellular transport .

2.2. Gene Regulation Studies

Research indicates that V-1 may influence gene expression related to muscle growth and repair. Its role as a transcriptional coactivator has been documented, suggesting potential applications in muscle regeneration therapies .

3.1. Cardiovascular Diseases

Given its involvement in cardiac function, V-1 has been investigated for its potential therapeutic applications in heart diseases. Studies suggest that modulating V-1 levels could enhance cardiac muscle performance and provide protective effects against ischemic injury .

3.2. Neuroprotection

V-1's neuroprotective properties have garnered interest for developing treatments for neurodegenerative diseases. By inhibiting apoptosis in neuronal cells, V-1 may serve as a target for drug development aimed at conditions such as Alzheimer's disease .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Cardiac FunctionV-1 overexpression improved cardiac contractility in animal models, suggesting its potential as a therapeutic target for heart failure .
Study 2 Muscle RegenerationInhibition of V-1 led to decreased muscle hypertrophy, highlighting its role in muscle growth regulation .
Study 3 NeuroprotectionV-1 was shown to protect against neuronal apoptosis induced by oxidative stress, indicating its potential use in neurodegenerative therapies .

Comparison with Similar Compounds

Table 1: Comparative Analysis of V-1 and CARMIL

Feature V-1/Myotrophin CARMIL
Molecular Weight 13 kDa ~120 kDa (varies by isoform)
Structural Domains Ankyrin repeats Pleckstrin homology, leucine-rich repeats
CP Binding Mechanism Steric inhibition: Blocks actin-binding site Allosteric inhibition: Reduces CP affinity for barbed ends
Biological Role Sequesters CP in cytoplasm, suppressing actin nucleation/capping Localizes CP to lamellipodia, enabling branched network assembly
Regulation Inactivated by phosphorylation Promotes V-1 dissociation from CP

V-1 directly occupies CP’s actin-binding site, rendering it inactive , while CARMIL reduces CP’s affinity for filament ends without abolishing capping activity . In Dictyostelium, V-1 overexpression phenocopies CP knockdown, reducing pseudopodia and increasing filopodia, whereas CARMIL rescues CP activity at leading edges .

Interaction with Actin Capping Protein (CP)

V-1’s inhibition of CP is dose-dependent, suppressing both actin nucleation and filament capping (Table 2) .

Table 2: V-1’s Effects on CP Activity

CP Activity Effect of V-1 Experimental Evidence
Actin Nucleation Dose-dependent inhibition (IC₅₀ ~1:1 molar ratio) Reduced nucleation in sedimentation assays
Filament Capping Prevents CP binding to barbed ends Fluorescence depolymerization assays
Cellular Outcome Alters actin dynamics (e.g., filopodia formation) Phenotypic changes in Dictyostelium

In contrast, CARMIL’s binding to CP induces conformational changes, enabling localized actin network assembly at membrane protrusions .

Comparison with Other Ankyrin-Repeat Proteins

While V-1 shares structural homology with ankyrin-repeat proteins like IκBα, its functional niche is distinct. IκBα regulates NF-κB by sequestering it in the cytoplasm, whereas V-1 modulates NF-κB dimer composition without direct sequestration .

Research Implications and Therapeutic Potential

In Parkinson’s disease models, the V-1/CP complex enhances dopamine marker expression, suggesting neuroprotective applications . Conversely, its role in cardiac hypertrophy underscores the need for tissue-specific modulation . Structural studies of apo-V-1 reveal minimal conformational changes upon CP binding, supporting its role as a global CP inhibitor .

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect and quantify V-1 protein expression in cellular models?

  • Methodological Answer : this compound levels are typically quantified using Western blotting with antibodies specific to its unique domains (e.g., cdc10/SWI6 motifs). Northern blot analysis is employed to measure mRNA expression, as demonstrated in stable transfectants where V-1 overexpression led to 5–6-fold increases in protein levels compared to parent cells . For reproducibility, include internal controls (e.g., housekeeping genes) and validate antibody specificity via knockout models.

Q. Which model systems are appropriate for studying this compound function in catecholamine biosynthesis regulation?

  • Methodological Answer : Stable transfection systems, such as clones V1–46 and V1–69, are validated models for analyzing V-1 overexpression effects. These clones show increased mRNA and protein levels without significant changes in control transfectants (e.g., C-7 and C-9) . For loss-of-function studies, siRNA knockdown in catecholaminergic cell lines (e.g., PC12 cells) is recommended, paired with HPLC to quantify catecholamine intermediates.

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Methodological Answer : Follow NIH guidelines for preclinical research, including detailed documentation of transfection protocols, clone selection criteria, and statistical power analysis. Report variables such as incubation times, reagent concentrations (e.g., TAMRA-V-1 at 50 nM in stopped-flow assays), and buffer conditions (e.g., 20 mM MOPS, pH 7.2) . Publicly share raw data (e.g., Northern blot images) and code for statistical analysis to enhance transparency .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in V-1 dissociation rates from CP:V-1 complexes under varying CPI-motif peptide concentrations?

  • Methodological Answer : Use stopped-flow fluorescence assays with double-exponential decay models to distinguish fast and slow dissociation phases. In experiments with 0–15 μM CPI-motif peptides, the faster dissociation step (amplitude-weighted) correlates with peptide concentration, while the slower step is considered negligible. Fit data using software like Micromath Scientist and validate with replicate experiments (n=5–10 per condition) to minimize photobleaching artifacts .

Q. What strategies address conflicting findings in V-1’s regulatory role across different cellular contexts?

  • Methodological Answer : Perform comparative phosphoproteomics in V-1-overexpressing vs. knockdown models to identify context-dependent interaction partners. For example, discrepancies in catecholamine enzyme regulation may arise from post-translational modifications (e.g., phosphorylation) or competing pathways (e.g., MAPK signaling). Use co-immunoprecipitation coupled with mass spectrometry to map dynamic interactomes .

Q. How can bioinformatics tools improve the prediction of this compound-protein interaction networks?

  • Methodological Answer : Integrate databases like UniProt and Ensembl to annotate V-1 domains and homologs. Platforms like ORVAL predict interactions using structural motifs (e.g., cdc10/SWI6) and evolutionary conservation. Validate predictions with yeast two-hybrid screens or Förster resonance energy transfer (FRET) in live cells .

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of V-1 modulators in high-throughput screens?

  • Methodological Answer : Apply mixed-effects models to account for batch variability in multiwell plate assays. For dose-response curves (e.g., CPI-motif peptides), use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Include negative controls (e.g., vector-only transfectants) and adjust for multiple comparisons using Benjamini-Hochberg correction .

Methodological Best Practices

  • Data Contradiction Analysis : When replication fails, audit experimental variables (e.g., cell passage number, reagent lot differences) and re-analyze raw data for outliers. Cross-validate findings using orthogonal methods (e.g., qRT-PCR alongside Northern blots) .
  • Ethical Compliance : For animal studies, obtain approval from institutional biosafety committees and adhere to ARRIVE guidelines for reporting .

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